molecular formula C34H55NO3 B1202519 Propranolol stearate CAS No. 76611-45-5

Propranolol stearate

Cat. No.: B1202519
CAS No.: 76611-45-5
M. Wt: 525.8 g/mol
InChI Key: WZWRDHIZLOPHQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propranolol stearate is a synthesized prodrug ester of propranolol, specifically designed for pharmaceutical and drug delivery research. Its primary research value lies in its ability to self-assemble into a lamellar liquid crystalline phase, often termed a "pharmacogel," which significantly enhances the transdermal permeation of the active pharmaceutical ingredient compared to the parent compound . As a prodrug, this compound acts as a precursor that is converted back to the active propranolol after absorption. Studies have demonstrated that this formulation can achieve a much higher transdermal permeation flux and a substantially reduced lag time compared to standard propranolol hydrochloride formulations . The resulting pharmacogel exhibits improved physicochemical properties, providing a versatile platform for regulating and sustaining drug release. This makes this compound a compound of high interest for developing advanced topical and transdermal drug delivery systems, with potential applications in researching treatments for conditions like hypertension, anxiety, and migraine where sustained propranolol delivery is desirable . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

76611-45-5

Molecular Formula

C34H55NO3

Molecular Weight

525.8 g/mol

IUPAC Name

[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl] octadecanoate

InChI

InChI=1S/C34H55NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-34(36)38-31(27-35-29(2)3)28-37-33-25-21-23-30-22-19-20-24-32(30)33/h19-25,29,31,35H,4-18,26-28H2,1-3H3

InChI Key

WZWRDHIZLOPHQT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CNC(C)C)COC1=CC=CC2=CC=CC=C21

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CNC(C)C)COC1=CC=CC2=CC=CC=C21

Synonyms

propranolol stearate
propranolol stearate hydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Propranolol stearate shares the core structure of propranolol (a naphthyloxypropanolamine derivative) but differs in its counterion. Key comparisons with other beta-blockers and related compounds include:

Property This compound Propranolol Hydrochloride Metoprolol Tartrate Atenolol
Molecular Weight ~522.8 (C₁₆H₂₁NO₂·C₁₈H₃₅O₂) 295.8 684.8 266.3
Solubility Low (lipophilic stearate) High (hydrophilic chloride) Moderate (tartrate salt) Low (intrinsic hydrophilicity)
logP ~3.5 (estimated) 3.1 1.9 0.2
Primary Use Modified-release formulations Immediate-release tablets Hypertension, angina Hypertension, arrhythmias

The stearate form’s reduced solubility may prolong absorption, making it suitable for sustained-release formulations, unlike propranolol hydrochloride, which is optimized for rapid release . Metoprolol tartrate, another beta-blocker, shares structural similarities (e.g., aryloxypropanolamine backbone) but has higher selectivity for β1-receptors, reducing bronchoconstriction risks compared to non-selective propranolol .

Pharmacokinetic and Pharmacodynamic Profiles

  • In contrast, propranolol hydrochloride achieves peak plasma concentrations within 1–2 hours .
  • Half-Life : Stearate formulations may extend the half-life (6–8 hours for immediate-release vs. 10–12 hours for sustained-release), akin to metoprolol succinate’s 24-hour duration .
  • Metabolism: All propranolol salts undergo extensive hepatic CYP2D6 metabolism to 4-hydroxypropranolol, but stearate’s slower dissolution may reduce metabolite generation rates .

Formulation and Stability Considerations

This compound’s compatibility with excipients differs from hydrochloride due to stearate’s amphiphilic nature. For example:

  • Stability : Stearate salts are less prone to hygroscopicity than hydrochlorides, improving shelf-life in humid environments .

Research Findings and Data Tables

Table 1: Binding Affinity of Propranolol Analogs (logq Values at 10⁻⁴ M)

Compound MIP logq NIP logq Selectivity (MIP/NIP)
Propranolol -1.2 -1.9 5.0x
Metoprolol -1.3 -2.0 4.5x
Ephedrine -1.5 -2.1 3.7x
Dibenzylamine -1.9 -2.3 2.5x

Data from molecularly imprinted polymer (MIP) studies show propranolol’s modest selectivity over structurally similar amines .

Table 2: Dissolution Impact of Formulation Variables (Propranolol Hydrochloride)

Variable Effect on Q5 (%) Effect on Q10 (%)
Filler ratio (lactose/DCP) Significant Significant
Magnesium stearate level None None
Compression force Significant Significant

Magnesium stearate’s minimal impact suggests this compound may tolerate lubricant variations in formulations .

Preparation Methods

Nasal Dosage Forms

A patent by describes this compound as part of a nasal delivery system. The formulation includes:

  • This compound : 1–10% w/w

  • Nasal carriers : Hydroxypropyl methylcellulose or polyvinylpyrrolidone

  • Preservatives : Benzalkonium chloride

The manufacturing process involves:

  • Dissolving this compound in a volatile solvent (e.g., ethanol).

  • Mixing with polymeric carriers and homogenizing.

  • Lyophilizing or spray-drying to produce a powder for reconstitution.

Table 1: Key Parameters for Nasal Formulation Development

ParameterOptimal RangeFunction
Particle size10–50 µmEnsures nasal mucosal deposition
Solubility in ethanol≥50 mg/mLFacilitates solvent-based processing
pH5.5–6.5Minimizes mucosal irritation

Compatibility with Excipients

Studies on propranolol hydrochloride formulations provide indirect insights into stearate compatibility. Magnesium stearate, a common lubricant, has been extensively evaluated in propranolol tablets.

Thermal Stability

Thermogravimetric analysis (TGA) of propranolol hydrochloride mixed with magnesium stearate shows no decomposition below 150°C, indicating compatibility during tablet compression. However, this compound itself may exhibit different stability profiles due to its covalent structure.

Moisture Sensitivity

This compound’s hygroscopicity necessitates controlled humidity conditions (<40% RH) during processing. Lactose and microcrystalline cellulose, often used as fillers, can mitigate moisture uptake.

Industrial-Scale Manufacturing Considerations

While laboratory-scale methods focus on solvent-based synthesis, industrial production may employ hot-melt extrusion or spray congealing for enhanced scalability.

Hot-Melt Extrusion

This technique involves:

  • Blending this compound with polymers (e.g., Eudragit® RS).

  • Heating to 80–100°C to form a molten matrix.

  • Extruding and pelletizing for controlled-release tablets.

Table 2: Hot-Melt Extrusion Parameters

ParameterSettingOutcome
Temperature90°CPrevents drug degradation
Screw speed50 rpmEnsures uniform mixing
Polymer:drug ratio3:1Optimizes release kinetics

Q & A

Q. What preclinical models validate this compound’s efficacy in anxiety or PTSD research?

  • Methodological Answer : Randomized controlled trials (RCTs) with repeated-measures ANOVA compare pre-/post-treatment psychophysiological outcomes (e.g., heart rate variability, cortisol levels). Normative cutoff scores for PTSD severity index the drug’s therapeutic window .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.